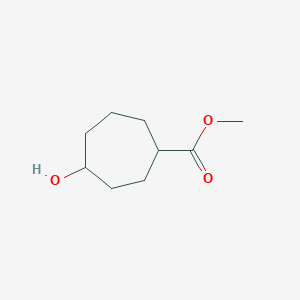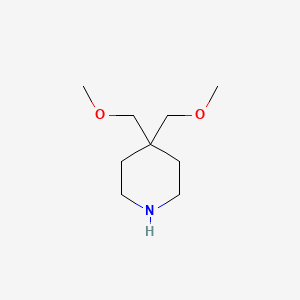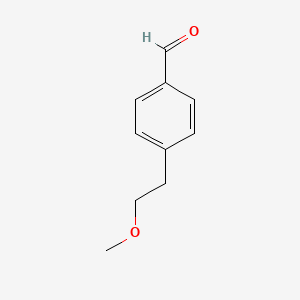
4-(2-Methoxyethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyethyl)benzaldehyde: is an organic compound with the molecular formula C10H12O2 . It is a benzaldehyde derivative where the benzene ring is substituted with a 2-methoxyethyl group at the para position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method to synthesize 4-(2-Methoxyethyl)benzaldehyde involves the electrophilic aromatic substitution of benzaldehyde with 2-methoxyethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of benzaldehyde is coupled with 2-methoxyethyl bromide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound often employs large-scale electrophilic aromatic substitution reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(2-Methoxyethyl)benzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 4-(2-Methoxyethyl)benzoic acid.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: HNO3 and H2SO4 for nitration.
Major Products:
Oxidation: 4-(2-Methoxyethyl)benzoic acid.
Reduction: 4-(2-Methoxyethyl)benzyl alcohol.
Substitution: 4-(2-Methoxyethyl)-2-nitrobenzaldehyde.
Scientific Research Applications
Chemistry: 4-(2-Methoxyethyl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It is used in the synthesis of bioactive molecules that may exhibit antifungal, antibacterial, or anticancer properties .
Industry: The compound is used in the fragrance industry as a precursor for the synthesis of aromatic compounds. It is also employed in the production of polymers and resins .
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)benzaldehyde in biological systems often involves its interaction with cellular redox systems. It can act as a redox-active compound, disrupting cellular antioxidation processes and leading to oxidative stress in target cells. This mechanism is particularly relevant in its antifungal activity, where it targets fungal antioxidation systems .
Comparison with Similar Compounds
Benzaldehyde: The parent compound, lacking the 2-methoxyethyl group.
4-Methoxybenzaldehyde: Similar structure but with a methoxy group directly attached to the benzene ring.
4-(2-Ethoxyethyl)benzaldehyde: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness: 4-(2-Methoxyethyl)benzaldehyde is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity compared to its analogs .
Properties
IUPAC Name |
4-(2-methoxyethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-7-6-9-2-4-10(8-11)5-3-9/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRAHHXUPWIPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
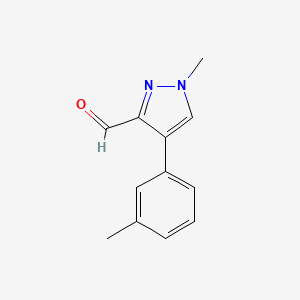
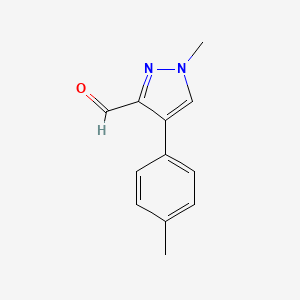
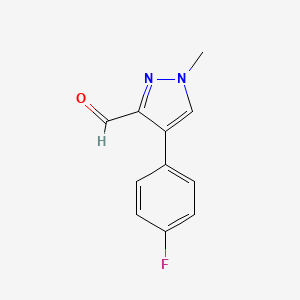
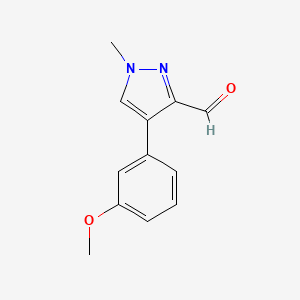
![2,2-Difluoro-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B8011049.png)
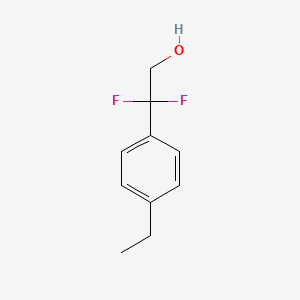

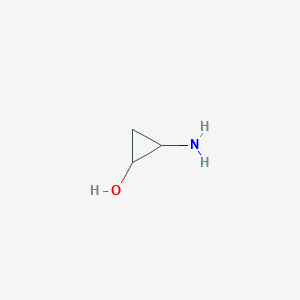
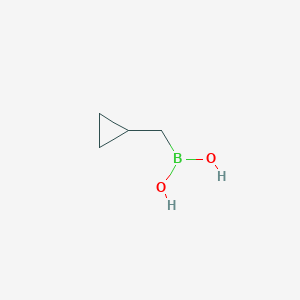
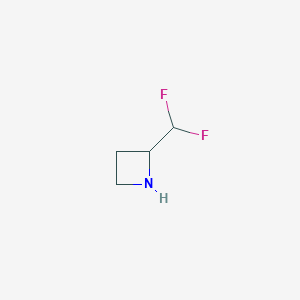

![8-Chloroimidazo[1,2-a]pyridin-2-ol](/img/structure/B8011117.png)
